1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate
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Overview
Description
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H9FN2O2S. It is known for its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbamate group attached to a fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl chloroformate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Lacks the fluorine atom, which may affect its binding affinity and specificity.
1,3-Thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.
1,3-Thiazol-5-ylmethyl N-(4-methylphenyl)carbamate: Features a methyl group, which can influence its hydrophobicity and solubility.
Uniqueness
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom can form strong hydrogen bonds and increase the compound’s lipophilicity, improving its pharmacokinetic properties.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABQWOLRNNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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